molecular formula C29H26O9 B12842654 1-O-Acetyl-2,3,5-tri-O-benzoyl-5-methyl-D-ribofuranose

1-O-Acetyl-2,3,5-tri-O-benzoyl-5-methyl-D-ribofuranose

Cat. No.: B12842654
M. Wt: 518.5 g/mol
InChI Key: YAIBLMNVMOOSKD-GBQZFPTJSA-N
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Description

. This compound is characterized by its complex structure, which includes multiple benzoyl groups and an acetyl group attached to a ribofuranose backbone.

Chemical Reactions Analysis

1-O-Acetyl-2,3,5-tri-O-benzoyl-5-methyl-D-ribofuranose undergoes various chemical reactions:

Common reagents used in these reactions include trimethylsilyl trifluoromethanesulfonate (TMSOTf) for silylation and various acids or bases for deprotection . Major products formed from these reactions include artificial nucleotides and other ribose derivatives .

Mechanism of Action

Comparison with Similar Compounds

1-O-Acetyl-2,3,5-tri-O-benzoyl-5-methyl-D-ribofuranose is unique due to its specific structure and functional groups. Similar compounds include:

These compounds share structural similarities but differ in their specific applications and biological activities.

Properties

Molecular Formula

C29H26O9

Molecular Weight

518.5 g/mol

IUPAC Name

[(2R,3R,4R)-5-acetyloxy-4-benzoyloxy-2-(1-benzoyloxyethyl)oxolan-3-yl] benzoate

InChI

InChI=1S/C29H26O9/c1-18(34-26(31)20-12-6-3-7-13-20)23-24(36-27(32)21-14-8-4-9-15-21)25(29(38-23)35-19(2)30)37-28(33)22-16-10-5-11-17-22/h3-18,23-25,29H,1-2H3/t18?,23-,24-,25-,29?/m1/s1

InChI Key

YAIBLMNVMOOSKD-GBQZFPTJSA-N

Isomeric SMILES

CC([C@@H]1[C@H]([C@H](C(O1)OC(=O)C)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

CC(C1C(C(C(O1)OC(=O)C)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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